3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-12-1-3-14(4-2-12)27-11-16(24)22-8-5-13(6-9-22)23-18(25)17-15(20-21-23)7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZUUVJHXFXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the 4-Fluorophenyl Group : Via nucleophilic substitution.
- Thieno[3,2-d][1,2,3]triazin Core Formation : Through condensation reactions involving amines and carbonyl compounds.
The molecular formula of the compound is with a molecular weight of 390.5 g/mol .
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives have shown efficacy against viruses such as HIV and hepatitis C with low EC50 values (effective concentration for 50% inhibition). The mechanisms often involve inhibition of viral replication by targeting specific viral enzymes .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of related compounds. For example, triazole derivatives have demonstrated broad-spectrum antibacterial effects with IC50 values ranging from 0.63 µM to 21.25 µM against various bacterial strains . The presence of the piperidine and thiazole moieties in the structure is believed to enhance these activities.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds can significantly inhibit AChE activity .
Case Studies
- Antiviral Efficacy Against HIV :
- Antimicrobial Testing :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding to Viral Enzymes : It may inhibit enzymes crucial for viral replication.
- Modulation of Receptor Activity : The compound can bind to receptors involved in neurotransmission, impacting conditions like Alzheimer's disease.
The exact pathways and targets are still under investigation but are essential for understanding its therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Thieno[3,2-d]pyrimidines/triazinones: GDC-0941 (): A PI3K inhibitor with a thieno[3,2-d]pyrimidine core, morpholine, and piperazine substituents. Its IC50 values for PI3K inhibition are <10 nM, highlighting the importance of fused thiophene-pyrimidine systems in kinase targeting . Olmutinib Intermediate (): Contains a thieno[3,2-d]pyrimidin-4(3H)-one core with a methylpiperazine group. This EGFR inhibitor demonstrates how piperazine substitutions enhance solubility and target engagement . Compound VIIh (): A chalcone derivative with a thieno[3,2-d]pyrimidine core and chlorothiophene substituent. Exhibits potent antiproliferative activity (IC50 = 0.87 µM vs. A549 cells), emphasizing the role of halogenated aryl groups in cytotoxicity .
- Benzotriazinones and Pyridotriazinones: Compound 6f (): A pyrido-thieno-pyrimidinone with fungicidal activity (98% inhibition at 50 mg/L). The pyridine fusion alters electronic properties compared to thienotriazinones, affecting bioactivity . Compound 15 (): Pyrido[5,4-b]thieno[3',2'-d]-1,2,3-triazin-4(3H)-one, synthesized via nitrosation.
Substituent Analysis
- Piperidine/Piperazine Derivatives: Piperidine rings (e.g., in the target compound) and piperazine groups (e.g., in GDC-0941) improve solubility and enable hydrogen bonding with kinase ATP pockets. 3-(3-Chloropyridinyl) Substituents (): In benzotriazinone derivatives, such groups confer insecticidal activity (70% lethality at 200 mg/L), suggesting halogenated aromatics enhance target specificity .
- Fluorophenyl and Thioether Groups: The 4-fluorophenylthio group in the target compound is unique. Similar fluorinated aryl groups in (e.g., 5-(4-chlorophenyl)-thiophene derivatives) enhance anticancer activity by increasing membrane permeability and metabolic stability . Sulfonamide and Thioether Linkers (): These moieties in pyrido-thienotriazinones (e.g., 8-acetyl-7-methyl-3-(p-tolyl) derivatives) modulate electronic effects and steric bulk, influencing enzyme inhibition .
Key SAR Insights :
Halogenated Aryl Groups : Chlorophenyl or fluorophenyl substituents (e.g., ) enhance cytotoxicity and target affinity via hydrophobic interactions.
Piperidine/Piperazine Moieties : Improve solubility and enable interactions with kinase hinge regions (e.g., GDC-0941 ).
Thioether vs. Sulfonamide Linkers : Thioethers (target compound) may offer better metabolic stability than sulfonamides (), which are prone to oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
